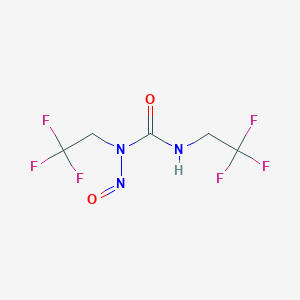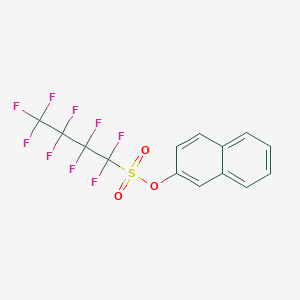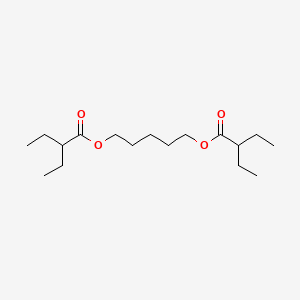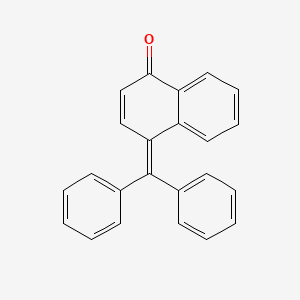
4-(Diphenylmethylidene)naphthalen-1(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(4H)-Naphthalenone, 4-(diphenylmethylene)- is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a naphthalenone core with a diphenylmethylene substituent at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-naphthalenone, 4-(diphenylmethylene)- typically involves the reaction of naphthalenone with diphenylmethane under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where naphthalenone is treated with diphenylmethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the naphthalenone to form the desired product .
Industrial Production Methods
In industrial settings, the production of 1(4H)-naphthalenone, 4-(diphenylmethylene)- can be scaled up using continuous flow methods. These methods offer advantages such as increased efficiency, higher yields, and better control over reaction conditions. For example, the use of microreactors allows for precise temperature and pressure control, leading to improved product quality and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
1(4H)-Naphthalenone, 4-(diphenylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the naphthalenone core to a dihydronaphthalene derivative.
Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the naphthalenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1(4H)-naphthalenone, 4-(diphenylmethylene)- can yield naphthoquinones or carboxylic acids, while reduction can produce dihydronaphthalene derivatives .
Aplicaciones Científicas De Investigación
1(4H)-Naphthalenone, 4-(diphenylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1(4H)-naphthalenone, 4-(diphenylmethylene)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the formation of hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues in the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethane: Shares the diphenylmethylene group but lacks the naphthalenone core.
Naphthalenone Derivatives: Compounds with similar naphthalenone cores but different substituents at the 4-position.
Uniqueness
1(4H)-Naphthalenone, 4-(diphenylmethylene)- is unique due to the combination of the naphthalenone core and the diphenylmethylene substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
5690-41-5 |
|---|---|
Fórmula molecular |
C23H16O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
4-benzhydrylidenenaphthalen-1-one |
InChI |
InChI=1S/C23H16O/c24-22-16-15-21(19-13-7-8-14-20(19)22)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H |
Clave InChI |
NVFDCMZCQVQUMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




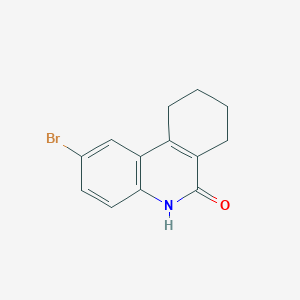

![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)


![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)
